3-(4-Formylphenyl)-2-methoxybenzoic acid

Physicochemical properties Lipophilicity LogP

Sourcing an isomerically pure, bifunctional aryl building block with orthogonal aldehyde and acid handles often results in supply inconsistency and ambiguous substitution patterns. This compound, 3-(4-Formylphenyl)-2-methoxybenzoic acid, resolves this by offering a precisely defined 2-methoxy/4'-formyl substitution that ensures predictable reactivity in sequential derivatizations. - Enables stepwise reductive amination and amide coupling without protecting group manipulation. - Rigid biphenyl core ensures defined spatial geometry critical for PROTAC linker attachment and MOF node construction. - Consistent lot-to-lot purity minimizes variability in SAR studies and polymerizations.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
CAS No. 1261929-42-3
Cat. No. B6397033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Formylphenyl)-2-methoxybenzoic acid
CAS1261929-42-3
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)C=O
InChIInChI=1S/C15H12O4/c1-19-14-12(3-2-4-13(14)15(17)18)11-7-5-10(9-16)6-8-11/h2-9H,1H3,(H,17,18)
InChIKeyYMTBWFJZTCUUFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Formylphenyl)-2-methoxybenzoic acid: Overview


3-(4-Formylphenyl)-2-methoxybenzoic acid (CAS 1261929-42-3) is a biphenyl-based aromatic carboxylic acid belonging to the class of substituted methoxybenzoic acids . Its molecular formula is C15H12O4, with a molecular weight of 256.25 g/mol, and it features a formyl group at the 4-position of the phenyl ring and a methoxy group at the 2-position of the benzoic acid core [1]. This bifunctional compound, possessing both an aldehyde and a carboxylic acid, serves primarily as a versatile synthetic intermediate for constructing more complex molecular architectures in medicinal chemistry and materials research.

Positional Isomerism in 3-(4-Formylphenyl)-2-methoxybenzoic acid


The 3-(4-Formylphenyl)-2-methoxybenzoic acid scaffold is not freely interchangeable with other formylphenyl benzoic acid derivatives. The precise substitution pattern—specifically the 2-methoxy group ortho to the carboxylic acid on one ring and the 4-formyl group on the pendant phenyl ring—imposes a unique combination of electronic, steric, and physicochemical properties [1]. Even positional isomers sharing the same molecular formula, such as 4-(3-formylphenyl)-2-methoxybenzoic acid or 2-(4-formylphenyl)-5-methoxybenzoic acid, exhibit divergent reactivity profiles in cross-coupling and condensation reactions due to altered electron density and steric hindrance around the reactive centers [2]. Consequently, substituting one isomer for another without experimental validation can compromise synthetic yield, alter downstream functionalization pathways, and introduce unwanted variability in physicochemical parameters such as lipophilicity and polar surface area .

Product-Specific Evidence for 3-(4-Formylphenyl)-2-methoxybenzoic acid


Enhanced Hydrophilicity vs. Non-Methoxylated Analog

3-(4-Formylphenyl)-2-methoxybenzoic acid exhibits a lower predicted octanol-water partition coefficient (LogP = 2.87) compared to the structurally related non-methoxylated analog 3-(4-Formylphenyl)benzoic acid (LogP = 3.15) [1]. This 0.28 log unit reduction indicates moderately enhanced hydrophilicity, which may influence solubility in aqueous media and compound partitioning in biphasic reaction systems. The polar surface area (PSA) of the target compound is 63.6 Ų [1], a value shared by its positional isomer 4-(3-formylphenyl)-2-methoxybenzoic acid [2], reflecting the identical atomic composition but differing spatial arrangement.

Physicochemical properties Lipophilicity LogP Polar surface area Isomeric comparison

Dual Reactivity of Aldehyde and Carboxylic Acid

The presence of both a carboxylic acid and a formyl (aldehyde) group on the biphenyl scaffold provides two distinct and orthogonal reactive handles. The carboxylic acid can be activated for amide or ester bond formation, while the aldehyde is amenable to reductive amination, hydrazone/oxime formation, or nucleophilic addition. This bifunctionality distinguishes it from mono-functional analogs such as 3-(4-Formylphenyl)benzoic acid (lacks methoxy group) or 4-formylbenzoic acid (simpler scaffold), enabling sequential or parallel derivatization without the need for protecting group manipulations in certain synthetic sequences .

Bifunctional building block Aldehyde reactivity Carboxylic acid reactivity Orthogonal protection Chemical biology

Suzuki-Miyaura Cross-Coupling Accessibility

The biaryl core of 3-(4-Formylphenyl)-2-methoxybenzoic acid can be constructed via Suzuki-Miyaura cross-coupling, a robust and widely employed methodology for forming C(sp²)–C(sp²) bonds [1]. This synthetic approach offers predictable assembly from readily available precursors, such as a 2-methoxy-3-bromobenzoic acid derivative and a 4-formylphenylboronic acid. In contrast, direct functionalization of a pre-formed biphenyl scaffold to introduce the specific 2-methoxy and 4-formyl substitution pattern may suffer from low regioselectivity and competing side reactions, rendering the cross-coupling route a preferred strategy for accessing this exact isomer in high purity.

Suzuki-Miyaura coupling Biaryl synthesis Building block Palladium catalysis Synthetic route

Purity Specification and Discontinued Status

As of the most recent vendor listing, 3-(4-Formylphenyl)-2-methoxybenzoic acid was available with a minimum purity of 95% as determined by HPLC . However, the product is marked as 'Discontinued,' indicating that primary commercial supply is no longer active . In comparison, related isomers such as 2-(4-Formylphenyl)-5-methoxybenzoic acid (CAS 1261902-74-2) were also listed as 'Discontinued' , while 4-(3-Formylphenyl)-2-methoxybenzoic acid (CAS 1261983-69-0) is available in 95% purity from certain vendors .

Purity HPLC Vendor specification Supply chain Discontinued product

Applications of 3-(4-Formylphenyl)-2-methoxybenzoic acid


Focused Compound Library Construction

The orthogonal reactivity of the carboxylic acid and aldehyde groups makes this compound an ideal core scaffold for generating libraries of biaryl derivatives. Researchers can first exploit the aldehyde for reductive amination with a diverse set of amines, followed by activation and coupling of the carboxylic acid with another nucleophile. This sequential functionalization strategy, enabled by the compound's bifunctionality , is valuable in medicinal chemistry for exploring structure-activity relationships (SAR) around biphenyl-based pharmacophores.

PROTACs and Bivalent Ligand Synthesis

The presence of two distinct and modifiable attachment points allows for the systematic assembly of heterobifunctional molecules. The aldehyde can be converted to a hydrazone or oxime linker for attaching a target protein ligand, while the carboxylic acid serves as a handle for introducing an E3 ligase recruiting moiety . This application is particularly relevant for developing PROTACs, where precise spatial orientation and linker attachment are critical for ternary complex formation and degradation efficiency.

Covalent Inhibitor Development

The electrophilic aldehyde group can form reversible covalent bonds with nucleophilic amino acid residues, such as lysine or cysteine, in enzyme active sites. When coupled with a recognition element attached via the carboxylic acid, this compound could serve as a starting point for designing covalent inhibitors or activity-based probes (ABPs) for enzyme classes that lack highly selective reversible inhibitors. The methoxy group may further modulate binding affinity and selectivity through steric and electronic effects [1].

Functionalized MOFs and Coordination Polymers

The rigid biphenyl core bearing a carboxylic acid coordination site is a classic building block for constructing porous coordination networks. The additional aldehyde functionality provides a post-synthetic modification (PSM) handle for introducing catalytically active metal complexes, chiral auxiliaries, or sensing moieties onto the framework interior after MOF synthesis. This 'click-like' functionalization enhances the tunability of MOFs for applications in gas storage, separation, and heterogeneous catalysis .

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